An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic Acid
An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The information presented is curated from established chemical literature and patents, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development efforts.
Executive Summary
The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid is predominantly achieved through three main synthetic pathways. The most direct method is the nitration of 2-chloro-4-fluorobenzoic acid. Alternative routes, offering potentially higher overall yields, commence from either 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzotrichloride. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will elaborate on each of these synthetic strategies.
Synthetic Routes and Data Presentation
The following tables summarize the quantitative data associated with the three primary synthetic routes to 2-chloro-4-fluoro-5-nitrobenzoic acid.
Route 1: Nitration of 2-chloro-4-fluorobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-fluorobenzoic acid | [1][2] |
| Reagents | Fuming nitric acid, Concentrated sulfuric acid, Catalyst | [1][2] |
| Reaction Temperature | -5 to 8°C | [1][2] |
| Reaction Time | 5 to 8 hours | [1][2] |
| Yield | 97.1% | [1] |
| Purity | 97.2% | [1] |
Route 2: From 2-chloro-4-fluorotoluene
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-fluorotoluene | [3] |
| Key Intermediates | 2-chloro-4-fluorobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzaldehyde | [3] |
| Overall Yield | >80% | [3] |
| Final Product Purity | 99.1% - 99.2% (after recrystallization) | [3] |
Route 3: From 2-chloro-4-fluorobenzotrichloride
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-fluorobenzotrichloride | [4][5] |
| Key Intermediate | 2-chloro-4-fluoro-5-nitrobenzotrichloride | [4][5] |
| Nitration Yield | ~98% | [5] |
| Hydrolysis Yield | 82% - 91% | [4] |
| Final Product Purity | 96.5% (after extraction and crystallization) | [4] |
Experimental Protocols
Route 1: Detailed Protocol for the Nitration of 2-chloro-4-fluorobenzoic Acid [1][2]
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Reaction Setup: To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.
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Addition of Starting Material: Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches. Stir the mixture at 25°C for 1 hour.
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Nitration: Cool the reaction mixture to 0°C in an ice bath. Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.
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Reaction Monitoring: Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.
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Work-up: Slowly pour the reaction mixture into 80 g of crushed ice.
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Isolation: Collect the precipitated solid product by filtration.
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Purification: Wash the filter cake with 30 g of ice water and then air-dry it at 65°C to obtain the final product.
Route 2: General Protocol for the Synthesis from 2-chloro-4-fluorotoluene [3]
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Photochlorination: 2-chloro-4-fluorotoluene undergoes a free-radical photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.
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Nitration: The resulting dichloride is dissolved in a solvent (such as dichloromethane, dichloroethane, or chloroform) and nitrated using a mixed acid (concentrated sulfuric acid and fuming nitric acid) at a temperature of 0-30°C. The molar ratio of fuming nitric acid to the dichloride is typically between 1:1 and 1.8:1. After the reaction, the mixture is poured into ice water, and the organic layer is separated and the solvent evaporated to give 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.
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Hydrolysis and Oxidation: The nitrated dichloride is first hydrolyzed to 2-chloro-4-fluoro-5-nitrobenzaldehyde. Subsequently, an oxidizing agent, such as 28% hydrogen peroxide, is added to the reaction mixture at 50°C and reacted for 4 hours to yield the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid.
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Purification: The crude product is purified by recrystallization from an ethanol/water mixture.
Route 3: General Protocol for the Synthesis from 2-chloro-4-fluorobenzotrichloride [4][6]
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Nitration: 2-chloro-4-fluorobenzotrichloride is slowly added to a pre-cooled mixture of sulfuric acid and nitric acid, maintaining the temperature between 0-10°C. The reaction is monitored by chromatography. Upon completion, the mixture is poured into ice water to precipitate the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is then isolated by filtration or extraction.
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Hydrolysis: The isolated 2-chloro-4-fluoro-5-nitrobenzotrichloride is hydrolyzed to the final product. In one method, the intermediate is heated in 80% sulfuric acid at 100-110°C for about 3 hours. After cooling and dilution with water, the product is extracted with ethyl acetate. Evaporation of the solvent yields the desired 2-chloro-4-fluoro-5-nitrobenzoic acid. Alternatively, hydrolysis can be carried out using water in the presence of a catalyst like ferric chloride at elevated temperatures (e.g., 65-85°C).
Mandatory Visualizations
Reaction Workflows
Caption: Overview of the three main synthetic routes.
Reaction Mechanism
Caption: General mechanism of electrophilic aromatic nitration.
This guide provides a foundational understanding of the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. For further details and specific safety information, it is crucial to consult the primary literature and safety data sheets for all chemicals involved.
References
- 1. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID CAS#: 114776-15-7 [m.chemicalbook.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
